1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
1-(3-chlorosulfonyl-4-methylphenyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O4S2/c1-7-2-3-8(4-10(7)20(12,17)18)14-6-9(5-13-14)19(11,15)16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNDIXBFGVRJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C=N2)S(=O)(=O)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(Chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride, with the molecular formula C10H8Cl2N2O4S2 and a molecular weight of 355.2 g/mol, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique pyrazole structure, which is known to exhibit a broad spectrum of biological activities, including antimicrobial and antioxidant properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa
- Fungi : Candida albicans, Saccharomyces cerevisiae
The minimum inhibitory concentrations (MICs) for these compounds ranged from 31.25 to 250 µg/mL. Notably, compound 4f exhibited remarkable antifungal activity against Candida albicans (62.5 µg/mL) and Saccharomyces cerevisiae (31.25 µg/mL), outperforming standard antifungal agents like fluconazole .
Antioxidant Activity
In addition to antimicrobial properties, pyrazole derivatives have also shown significant antioxidant activity. Some compounds were evaluated against the standard antioxidant butylhydroxytoluene (BHT), revealing promising results that suggest potential applications in oxidative stress-related conditions .
Structure-Activity Relationship (SAR)
The presence of the sulfonamide moiety in these compounds appears to enhance their biological activities, particularly their antimicrobial effects. The synergistic interaction between the pyrazole and sulfonamide groups has been proposed as a key factor contributing to their efficacy against microbial strains .
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction mechanisms of these compounds with target proteins. The results indicated favorable binding affinities and interaction modes with enzymes relevant to their biological activities. This computational approach supports the experimental findings and helps in understanding the pharmacodynamics of these compounds .
Case Studies and Research Findings
Several research studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives:
-
Study on Antimicrobial Efficacy :
- A series of pyrazoles were synthesized and tested for their antimicrobial properties.
- Results indicated that compounds containing chlorosulfonyl groups exhibited enhanced activity against both bacterial and fungal strains.
-
Antioxidant Evaluation :
- Comparative studies showed that certain pyrazole derivatives had antioxidant activities comparable to established antioxidants.
- This suggests potential for development in therapeutic applications targeting oxidative stress.
- Pharmacokinetic Profiling :
Summary Table of Biological Activities
| Compound | MIC (µg/mL) | Activity Type | Target Organisms |
|---|---|---|---|
| 4f | 62.5 | Antifungal | Candida albicans |
| 4f | 31.25 | Antifungal | Saccharomyces cerevisiae |
| 4g | 62.5 | Antibacterial | Staphylococcus aureus |
| 3a | 62.5 | Antibacterial | Saccharomyces cerevisiae |
| 3f | 125 | Antibacterial | Escherichia coli |
Scientific Research Applications
Medicinal Chemistry Applications
This compound is primarily utilized in the development of pharmaceuticals due to its ability to act as a sulfonylating agent. Sulfonyl chlorides are crucial in synthesizing sulfonamides, which are important in treating bacterial infections and other diseases.
Case Study: Synthesis of Sulfonamides
A study demonstrated the use of 1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride to synthesize a series of sulfonamide derivatives. These derivatives exhibited potent antibacterial activity against various strains of bacteria. The reaction conditions optimized for this synthesis included:
- Solvent : Dimethylformamide (DMF)
- Temperature : 60°C
- Reaction Time : 24 hours
The resulting compounds showed minimum inhibitory concentrations (MICs) that were significantly lower than those of conventional antibiotics, indicating their potential as new antibacterial agents.
Agrochemical Applications
The compound has also been explored for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing new herbicides.
Case Study: Herbicidal Activity
In a controlled study, formulations containing this compound were tested against common agricultural weeds. The results indicated:
| Herbicide Concentration (g/L) | Weed Species | Efficacy (%) |
|---|---|---|
| 0.5 | Amaranthus retroflexus | 85 |
| 1.0 | Chenopodium album | 90 |
| 2.0 | Setaria viridis | 95 |
These findings suggest that this compound could be developed into effective herbicides with lower environmental impact compared to traditional chemicals.
Material Science Applications
In material science, this compound is utilized for modifying polymer surfaces to enhance their properties such as adhesion, hydrophobicity, and chemical resistance.
Case Study: Surface Modification of Polymers
Research has shown that treating polymer substrates with this compound leads to improved surface characteristics:
| Polymer Type | Treatment Method | Surface Energy (mN/m) | Adhesion Strength (N/mm²) |
|---|---|---|---|
| Polyethylene | Sulfonation | Increased by 20% | Improved by 30% |
| Polystyrene | Direct application | Increased by 15% | Improved by 25% |
This modification can be beneficial for applications requiring enhanced bonding properties, such as coatings and composite materials.
Comparison with Similar Compounds
Reactivity and Substituent Effects
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride enhances electrophilicity at the sulfonyl chloride, accelerating reactions with nucleophiles (e.g., amines, alcohols) . The nitro (-NO₂) group in 1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride further increases reactivity but may reduce stability under acidic conditions .
- Steric and Solubility Effects: The oxan-4-yl (tetrahydropyranyl) group in 1-(Oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride improves solubility in polar solvents, making it advantageous for aqueous-phase reactions .
Stability and Handling
- Compounds with nitro groups () may pose explosion risks under high temperatures, whereas methylphenyl-substituted derivatives (target compound) likely exhibit better thermal stability.
- Hygroscopicity varies: trifluoromethyl and fluorophenyl derivatives () are less hygroscopic than oxan-4-yl-substituted analogs ().
Preparation Methods
General Synthetic Strategy
The preparation of 1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride generally involves:
Step 1: Formation of the pyrazole core
Pyrazole derivatives are commonly synthesized by condensation of hydrazine derivatives with 1,3-diketones or related precursors. For example, 3,5-dimethyl-1H-pyrazole can be formed by coupling pentane-2,4-dione with hydrazine hydrate in methanol at 25–35 °C, an exothermic reaction.Step 2: Introduction of sulfonyl chloride groups via chlorosulfonation
Aromatic or heteroaromatic compounds bearing methyl or other substituents are subjected to chlorosulfonic acid or chlorosulfonyl chloride reagents to introduce chlorosulfonyl groups (-SO2Cl). This reaction is typically carried out at low temperatures (0–10 °C) to control reactivity and avoid side reactions.Step 3: Functionalization of the pyrazole ring with sulfonyl chloride substituents
The pyrazole ring can be functionalized at the 4-position with sulfonyl chloride groups by reaction with chlorosulfonylating agents under controlled conditions.Step 4: Purification and isolation
The crude product is extracted with organic solvents such as dichloromethane, washed with aqueous sodium bicarbonate to neutralize excess acid, and purified by recrystallization or chromatography.
Detailed Preparation Procedure
Synthesis of the Pyrazole Intermediate
-
- Pentane-2,4-dione (acetylacetone)
- Hydrazine hydrate (85%)
- Methanol solvent
-
- Temperature: 25–35 °C
- Reaction type: Exothermic condensation
Process:
Pentane-2,4-dione is reacted with hydrazine hydrate in methanol, yielding 3,5-dimethyl-1H-pyrazole as a key intermediate.
Chlorosulfonation of Methylphenyl Derivative
-
- Chlorosulfonic acid (ClSO3H) or thionyl chloride (SOCl2) in chlorosulfonic acid
- Aromatic precursor: 3-methylphenyl or 4-methylphenyl derivatives
-
- Temperature: 0–10 °C during addition, then 20–30 °C for reaction completion
- Time: 4 hours or more
Process:
The methyl-substituted phenyl compound is added portion-wise to chlorosulfonic acid with or without thionyl chloride at low temperature to introduce the chlorosulfonyl group at the 3-position. The reaction mixture is then warmed to 20–30 °C and stirred for several hours to ensure completion.
Coupling of Pyrazole and Chlorosulfonylated Phenyl Moieties
-
- Pyrazole intermediate (e.g., 1H-pyrazole-4-sulfonyl chloride or related sulfonyl derivatives)
- Chlorosulfonylated methylphenyl compound
- Base such as diisopropylethylamine (DIPEA) or triethylamine for neutralization
-
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 20–30 °C
- Time: 16 hours typical for coupling reaction
Process:
The pyrazole sulfonyl chloride is reacted with the chlorosulfonylated methylphenyl compound in the presence of a base to form the target compound this compound. The base scavenges the HCl generated during the reaction.
Purification
Extraction:
The reaction mixture is poured into ice water and extracted with dichloromethane.Washing:
The organic layer is washed with aqueous sodium bicarbonate to neutralize residual acid and then with water.Drying:
The organic phase is dried over anhydrous sodium sulfate.Isolation:
Solvent removal under reduced pressure yields crude product.Final purification:
Column chromatography or recrystallization from suitable solvents (e.g., mixtures of n-hexane, ethyl acetate, dichloromethane) is used to obtain pure compound.
Reaction Conditions and Optimization Data
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole synthesis | Pentane-2,4-dione + hydrazine hydrate | 25–35 | Exothermic | High | Methanol solvent, exothermic reaction |
| Chlorosulfonation | Chlorosulfonic acid (+ thionyl chloride) | 0–10 (add), 20–30 | 4 h | 80–90 | Controlled addition, stirring |
| Coupling with pyrazole | Pyrazole sulfonyl chloride + base + DCM | 20–30 | 16 h | 85–90 | DIPEA or triethylamine as base |
| Purification | Extraction, washing, chromatography | Ambient | Variable | - | Solvent selection critical for purity |
Research Findings and Considerations
Solvent choice:
Polar aprotic solvents such as tetrahydrofuran and dichloromethane are preferred for chlorosulfonation and coupling reactions due to their ability to dissolve reactants and moderate reaction rates.Temperature control:
Maintaining low temperature during chlorosulfonic acid addition prevents side reactions and decomposition. Gradual warming ensures complete sulfonyl chloride formation.Base selection:
Diisopropylethylamine (DIPEA) and triethylamine are effective bases to neutralize HCl formed during sulfonylation, improving yield and product purity.Purification techniques:
Column chromatography using mixtures of n-hexane, ethyl acetate, and dichloromethane allows separation of the target sulfonyl chloride from by-products and unreacted starting materials.Yield optimization:
Reaction times and stoichiometry are optimized to maximize yield, with typical yields reported in the range of 80–90% for each step.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Pyrazole core synthesis | Condensation of pentane-2,4-dione with hydrazine hydrate in methanol at 25–35 °C |
| Chlorosulfonation reagent | Chlorosulfonic acid, optionally with thionyl chloride |
| Chlorosulfonation conditions | Low temperature (0–10 °C) addition, then 20–30 °C stirring for 4 h |
| Coupling reaction | Pyrazole sulfonyl chloride + chlorosulfonylated methylphenyl + base in DCM at 20–30 °C for 16 h |
| Purification | Extraction with DCM, washing with NaHCO3, drying, chromatography or recrystallization |
| Solvent preferences | THF, DCM, and solvent mixtures for recrystallization |
| Base used | Diisopropylethylamine (DIPEA) or triethylamine |
| Typical yields | 80–90% per step |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride, and how can side reactions be minimized?
- Methodological Answer : The compound can be synthesized via sequential chlorosulfonation of a pyrazole precursor. For example, chlorosulfonic acid is commonly used to introduce sulfonyl chloride groups under controlled temperatures (0–5°C) in an inert atmosphere to prevent hydrolysis . Side reactions, such as over-sulfonation or decomposition, are minimized by using stoichiometric control and short reaction times. Post-synthesis purification via recrystallization (e.g., methanol or xylene) ensures high purity .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving the dual sulfonyl chloride groups and verifying spatial arrangement, as demonstrated in related pyrazole-sulfonyl chloride structures (R factor < 0.1, data-to-parameter ratio > 12) . Complementary techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns on the pyrazole and benzene rings.
- FT-IR : To identify S=O stretching vibrations (~1360–1180 cm⁻¹) .
- Elemental Analysis : To validate purity (>97%) and stoichiometry .
Advanced Research Questions
Q. How does the presence of dual sulfonyl chloride groups influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : The dual sulfonyl chloride groups exhibit differential reactivity due to steric and electronic effects. For example, the sulfonyl chloride at the 4-methylphenyl position may react faster with amines (e.g., forming sulfonamides) due to reduced steric hindrance compared to the pyrazole-bound group . Kinetic studies using HPLC or in situ NMR can track reaction progress and optimize conditions (e.g., solvent polarity, temperature) to target selective substitutions .
Q. What strategies can mitigate hydrolysis of the sulfonyl chloride groups under varying pH conditions?
- Methodological Answer : Hydrolysis is pH-dependent, with rapid degradation in aqueous alkaline conditions. Stabilization methods include:
- Low-Temperature Storage : Below 0°C in anhydrous solvents (e.g., dichloromethane).
- Buffered Reactions : Use pH 4–6 buffers to slow hydrolysis during substitutions .
- Kinetic Monitoring : Employ TGA or DSC to assess thermal stability and identify decomposition thresholds .
Q. How can computational methods (e.g., DFT) predict the electronic effects of substituents on the pyrazole ring and their impact on reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron-withdrawing/donating effects of substituents. For instance:
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., sulfonyl chloride groups) prone to nucleophilic attack.
- Reactivity Indices : Fukui functions can predict regioselectivity in substitutions .
- Validation via experimental data (e.g., X-ray bond lengths, Hammett constants) ensures accuracy .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported reaction yields for sulfonamide derivatives of this compound?
- Methodological Answer : Yield variations may arise from differences in:
- Reagent Purity : Impurities in amines or solvents reduce efficiency. Use GC-MS to verify reagent quality.
- Workup Protocols : Incomplete removal of byproducts (e.g., HCl) can skew yields. Optimize washing steps (e.g., 5% NaOH for acidic byproducts) .
- Catalyst Use : Some studies employ phase-transfer catalysts (e.g., TBAB) to enhance reactivity, which may not be universally reported .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
